molecular formula C11H11NO3 B1588014 3-(2-Oxopyrrolidin-1-yl)benzoic acid CAS No. 515813-05-5

3-(2-Oxopyrrolidin-1-yl)benzoic acid

Cat. No. B1588014
M. Wt: 205.21 g/mol
InChI Key: QESXXFDZRITHKE-UHFFFAOYSA-N
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Description

“3-(2-Oxopyrrolidin-1-yl)benzoic acid” is a chemical compound with the CAS Number: 515813-05-5 . It has a molecular weight of 205.21 and is typically in the form of a powder .


Physical And Chemical Properties Analysis

“3-(2-Oxopyrrolidin-1-yl)benzoic acid” is a powder with a melting point of 245-246°C . It is stored at room temperature .

Scientific Research Applications

Synthesis Methods

  • A novel procedure for the synthesis of a related compound, 2-(3-methyl-2,5-di-oxopyrrolidin-lyl)benzoic acid, has been developed, providing cleaner material in higher overall yield compared to previous methods. This highlights the ongoing research in developing efficient synthesis methods for related compounds (Barker, Brimble, & McLeod, 2003).

Coordination Chemistry and Luminescence

  • Research on lanthanide-based coordination polymers assembled from derivatives of benzoic acids, including compounds similar to 3-(2-Oxopyrrolidin-1-yl)benzoic acid, has been conducted. These studies focus on their syntheses, crystal structures, and photophysical properties, indicating potential applications in materials science (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Crystallography and Molecular Interactions

  • Investigations into the crystal structure of benzoic acid derivatives have been carried out, revealing insights into molecular interactions and potential applications in crystal engineering and pharmaceuticals (Chesna, Cox, Basso, & Benedict, 2017).

Biological Activity Predictions

  • Studies on the biological activity of compounds structurally related to 3-(2-Oxopyrrolidin-1-yl)benzoic acid have been conducted, providing a framework for predicting the biological activities of similar compounds (Kharchenko, Detistov, & Orlov, 2008).

Hybrid Compound Synthesis

  • Research on the synthesis of hybrid compounds based on benzoic acid derivatives has been explored. This demonstrates the compound's role in creating pharmacophoric fragments, which could have implications in drug design and medicinal chemistry (Ivanova, Kanevskaya, & Fedotova, 2019).

Safety And Hazards

The safety information for “3-(2-Oxopyrrolidin-1-yl)benzoic acid” indicates that it has a GHS07 pictogram and a signal word of "Warning" . The specific hazard statements and precautionary statements are not provided in the search results.

properties

IUPAC Name

3-(2-oxopyrrolidin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-10-5-2-6-12(10)9-4-1-3-8(7-9)11(14)15/h1,3-4,7H,2,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QESXXFDZRITHKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390531
Record name 3-(2-oxopyrrolidin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Oxopyrrolidin-1-yl)benzoic acid

CAS RN

515813-05-5
Record name 3-(2-oxopyrrolidin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-oxopyrrolidin-1-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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